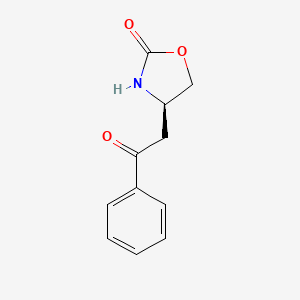
(R)-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of the phenylethyl group and the chiral center at the oxazolidinone ring makes this compound particularly interesting for various applications in medicinal chemistry and asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one typically involves the reaction of a chiral amino alcohol with a phenylacetic acid derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the phenylethyl group, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone ring, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce phenylethyl alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology
The compound’s biological activity is of interest in various research fields. It can act as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of oxazolidinones are explored for their potential as therapeutic agents. They have shown promise in the treatment of bacterial infections and other diseases.
Industry
Industrially, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable in the production of enantiomerically pure drugs.
作用機序
The mechanism of action of ®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(S)-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one: The enantiomer of the compound, which may have different biological activities and applications.
4-Phenyl-2-oxazolidinone: A simpler oxazolidinone derivative without the chiral center.
N-Benzyl-2-oxazolidinone: Another derivative with a benzyl group instead of the phenylethyl group.
Uniqueness
®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one is unique due to its chiral nature and the presence of the phenylethyl group. This combination imparts specific stereochemical properties and biological activities that are not found in its simpler analogs.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
(4R)-4-phenacyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)6-9-7-15-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChIキー |
RXYPIUCEVLHVIU-SECBINFHSA-N |
異性体SMILES |
C1[C@H](NC(=O)O1)CC(=O)C2=CC=CC=C2 |
正規SMILES |
C1C(NC(=O)O1)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
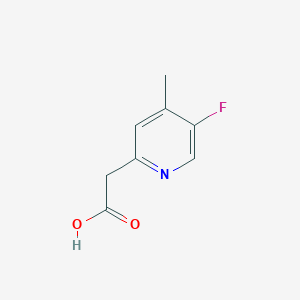
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)

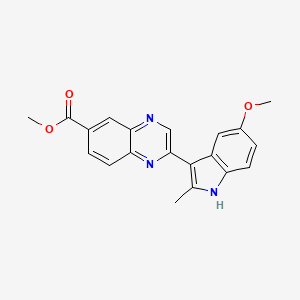
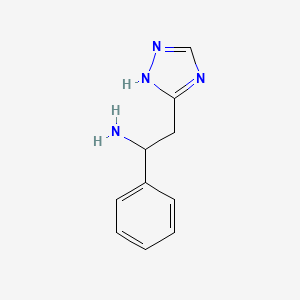
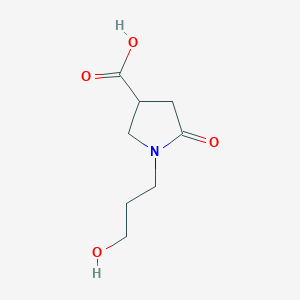

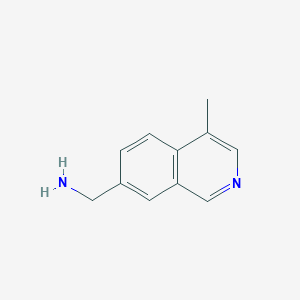
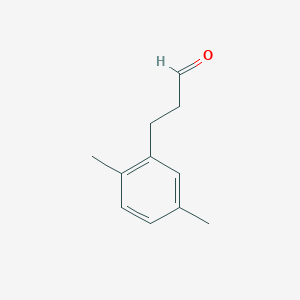

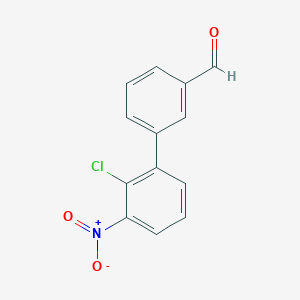

![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
